

# problems with hygroscopic nature of anhydrous sodium carbonate in weighing

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## Compound of Interest

Compound Name: Sodium carbonate monohydrate

Cat. No.: B1586706

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## Technical Support Center: Weighing Anhydrous Sodium Carbonate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of anhydrous sodium carbonate during weighing procedures.

### Troubleshooting Guide

This guide addresses specific issues that may arise during the weighing of anhydrous sodium carbonate, offering step-by-step solutions to ensure accuracy and precision in your experimental work.

**Issue:** The weight reading on the analytical balance is continuously increasing.

This is a classic sign that the anhydrous sodium carbonate is absorbing moisture from the atmosphere.<sup>[1][2]</sup> The longer the material is exposed to ambient air, the more water it will adsorb, leading to a steady upward drift in the weight reading.

**Solution:**

- **Minimize Exposure Time:** Work efficiently to transfer the sodium carbonate to the weighing vessel and complete the measurement as quickly as possible.

- Use a Suitable Weighing Vessel: Employ a weighing bottle with a stopper or a vessel with a narrow neck to minimize the surface area exposed to the air.<sup>[1]</sup>
- Weighing by Difference: This is a highly recommended technique for hygroscopic substances.
  - Place the stoppered weighing bottle containing the approximate amount of sodium carbonate onto the balance and record the initial mass.
  - Remove the weighing bottle from the balance and transfer the desired amount of sodium carbonate to your receiving vessel (e.g., a beaker or flask).
  - Replace the stopper on the weighing bottle and reweigh it.
  - The difference between the initial and final mass is the exact amount of sodium carbonate transferred.
- Controlled Environment: If available, perform the weighing procedure inside a glove box with a controlled, low-humidity atmosphere or a desiccator.

Issue: The balance reading is fluctuating erratically.

Unstable readings can be caused by several factors, including static electricity, air drafts, or temperature differences.

Solution:

- Address Static Electricity: Low humidity can exacerbate static charge, causing powders to be repelled or attracted to the weighing vessel and balance components, leading to inconsistent readings.<sup>[2][3]</sup>
  - Increase the humidity in the weighing room to above 40% if possible.<sup>[3]</sup>
  - Use an anti-static gun or ionizer to neutralize static charges on the weighing vessel and within the balance chamber.
  - Employ anti-static weighing boats.

- Eliminate Air Drafts: Analytical balances are highly sensitive to air currents.<sup>[4][5]</sup>
  - Ensure the doors of the balance's draft shield are closed during weighing.
  - Position the balance away from high-traffic areas, doors, windows, and air conditioning vents.<sup>[5]</sup>
- Ensure Temperature Equilibrium: A temperature difference between the sample and the balance can create air currents that affect the reading. A warmer sample will appear lighter, while a cooler sample will appear heavier.<sup>[2][4]</sup>
  - Allow the anhydrous sodium carbonate and the weighing vessel to equilibrate to the ambient temperature of the weighing room before measurement.

Issue: Difficulty in transferring the full amount of weighed powder.

Anhydrous sodium carbonate that has absorbed some moisture can become clumpy, making it difficult to transfer quantitatively from the weighing vessel.

Solution:

- Weighing by Difference: As mentioned previously, this technique ensures you know the exact amount of substance transferred, even if some residue remains in the original container.
- Use of a Funnel: Employ a clean, dry funnel to aid in the transfer of the powder into the receiving vessel.
- Rinsing: If the subsequent experimental step involves dissolving the sodium carbonate in a solvent, you can rinse the weighing vessel with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete transfer.

## Frequently Asked Questions (FAQs)

Q1: Why is anhydrous sodium carbonate considered a primary standard if it is hygroscopic?

A1: While anhydrous sodium carbonate is hygroscopic, it possesses other crucial characteristics of a primary standard: it is available in a high state of purity, is stable, has a high molar mass (which minimizes weighing errors), and is non-toxic. The issue of hygroscopicity

can be effectively managed by proper handling techniques, such as drying the substance before use and employing appropriate weighing methods like weighing by difference.

Q2: How can I dry anhydrous sodium carbonate before use?

A2: To remove any absorbed moisture, you can heat the anhydrous sodium carbonate in an oven at a temperature between 105-110°C for at least two hours. After heating, cool the substance in a desiccator to prevent reabsorption of moisture from the atmosphere as it cools.

Q3: What is the expected weight change of anhydrous sodium carbonate at different humidity levels?

A3: The rate of weight gain in anhydrous sodium carbonate is directly related to the relative humidity (RH) of the environment. While specific quantitative data for anhydrous sodium carbonate is not readily available in a simple tabular format in the search results, the principle is that as RH increases, the rate and extent of water absorption also increase. For a related compound, sodium bicarbonate, the weight change is highly dependent on both storage humidity and temperature. For instance, at 25°C, sodium bicarbonate powder is stable below 76% RH, but at 93% RH, it rapidly absorbs moisture.

Data on the Effect of Relative Humidity and Temperature on Sodium Bicarbonate Powder

Temperature (°C)	Relative Humidity (%)	Observation
25	< 76	Stable
25	93	Rapid moisture absorption and weight gain
40	< 48	Stable
40	89	Hydrolysis rate exceeds moisture sorption, leading to weight loss
55	82	Constant weight loss

This table is based on data for sodium bicarbonate and illustrates the complex interplay of temperature and humidity on a related carbonate compound.

Q4: My analytical balance display is drifting in one direction. What does this indicate?

A4: A consistent drift in the balance reading, typically upwards, is a strong indication that the sample is hygroscopic and is absorbing moisture from the air.<sup>[1]</sup> If the drift is downwards, it could suggest that the sample is volatile and evaporating, or that a warm sample is cooling on the balance pan.<sup>[2]</sup>

Q5: Are there any advanced techniques for weighing highly hygroscopic materials?

A5: Yes, for extremely sensitive applications or highly hygroscopic materials, the following advanced techniques can be employed:

- **Glove Box:** A glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity provides the most controlled environment for weighing.
- **Thermogravimetric Analysis (TGA):** TGA can be used to determine the water content of a sample by measuring its weight change as it is heated. This allows for a correction to be made to the weighed mass.
- **Karl Fischer Titration:** This is a highly accurate method for determining the water content of a substance. A sample can be weighed, and its water content determined separately by Karl Fischer titration to calculate the mass of the anhydrous compound.

## Experimental Protocols

### Protocol for Determining Water Content by Karl Fischer Titration

The direct volumetric Karl Fischer titration of sodium carbonate is not recommended as the carbonate can react with the iodine in the Karl Fischer reagent, leading to erroneously high water content readings. The Karl Fischer oven method is the preferred technique.

**Objective:** To accurately determine the water content of an anhydrous sodium carbonate sample.

**Apparatus:**

- Karl Fischer titrator with an oven module

- Analytical balance
- Sample vials with septa
- Syringe

Reagents:

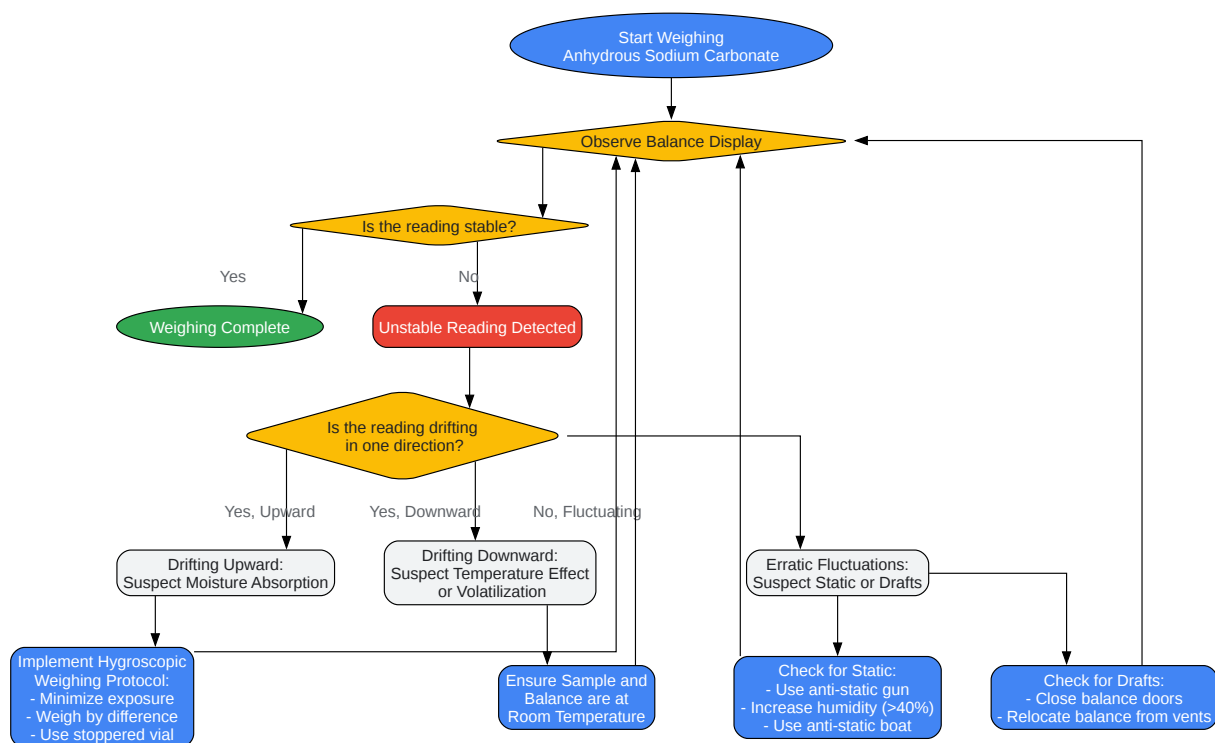
- Karl Fischer reagent suitable for an oven system (e.g., Hydranal™-Coulomat AG-Oven)
- Dry, inert gas (e.g., nitrogen or dry air)

Procedure:

- Instrument Preparation:
  - Set up the Karl Fischer titrator according to the manufacturer's instructions.
  - Fill the titration cell with the appropriate Karl Fischer reagent.
  - Start the titrator and allow the solvent to be titrated to a dry endpoint. The instrument will then be in a "ready" state.
- Blank Determination:
  - Determine the blank value for the sample vials by running an empty, sealed vial through the heating program. This accounts for any residual moisture in the vial or on its surface.
- Sample Preparation:
  - Accurately weigh a suitable amount of the anhydrous sodium carbonate sample into a clean, dry sample vial.
  - Immediately seal the vial with a septum cap to prevent moisture absorption.
- Analysis:
  - Set the oven temperature. A vaporization temperature of 250°C is recommended for sodium carbonate.

- Place the sealed sample vial into the Karl Fischer oven.
- Start the analysis. The oven will heat the sample, and the vaporized water will be transferred to the titration cell by a stream of dry, inert gas.
- The Karl Fischer titrator will automatically titrate the water that enters the cell and calculate the water content.
- Calculation:
  - The instrument's software will typically calculate the percentage of water in the sample based on the sample weight and the amount of water titrated, corrected for the blank value.

## Visualizations



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Caption: Troubleshooting workflow for weighing hygroscopic substances.



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